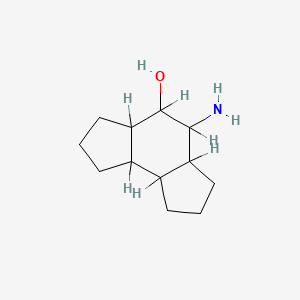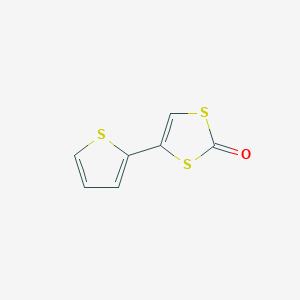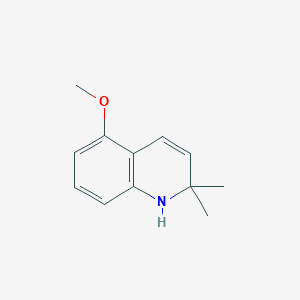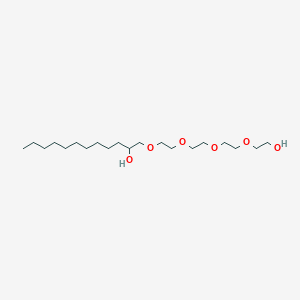
(2,2-Dichloro-3-methylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloro-3-methylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydroxyl group attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-methylcyclopropane with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2,2-dichloro-3-methylcyclopropanone.
Reduction: Formation of 2,2-dichloro-3-methylcyclopropane.
Substitution: Formation of 2-hydroxy-2,2-dichloro-3-methylcyclopropane or 2-amino-2,2-dichloro-3-methylcyclopropane.
Aplicaciones Científicas De Investigación
(2,2-Dichloro-3-methylcyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloro-3-methylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms and cyclopropane ring contribute to the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichlorocyclopropylmethanol: Lacks the methyl group, resulting in different reactivity and properties.
3-Methylcyclopropylmethanol: Lacks the chlorine atoms, affecting its chemical behavior and applications.
2,2-Dichloro-3-methylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
(2,2-Dichloro-3-methylcyclopropyl)methanol is unique due to the combination of its structural features, including the cyclopropane ring, chlorine atoms, methyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
79107-25-8 |
|---|---|
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
(2,2-dichloro-3-methylcyclopropyl)methanol |
InChI |
InChI=1S/C5H8Cl2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 |
Clave InChI |
NGQXLMKHKUKBSM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1(Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)

![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)




